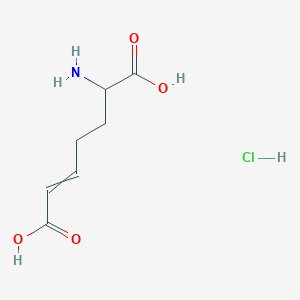

6-Aminohept-2-enedioic acid;hydrochloride

Description

Contextualization within Amino Acid Chemistry and Uncommon Dicarboxylic Acids

From a structural standpoint, 6-Aminohept-2-enedioic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are genetically coded for in proteins. Its classification as an amino acid stems from the presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group. However, unlike the common alpha-amino acids where the amino group is attached to the carbon adjacent to the primary carboxyl group, this molecule has its amino group at the 6-position, making it a delta-amino acid (if considering the carboxyl group at position 1).

The molecule also falls into the category of dicarboxylic acids, which are organic compounds containing two carboxyl groups. wikipedia.org Dicarboxylic acids are prevalent in nature and industry; for instance, adipic acid is a key component in the production of nylon, while succinic and fumaric acids are vital intermediates in cellular metabolism. wikipedia.org The general formula for a dicarboxylic acid is HOOC-R-COOH, where R is an organic linker. wikipedia.org 6-Aminohept-2-enedioic acid is an "uncommon" dicarboxylic acid due to the presence of both an amino substituent and a site of unsaturation within its seven-carbon chain.

The table below provides a comparison of 6-Aminohept-2-enedioic acid's structural features with those of common alpha-amino acids and simple dicarboxylic acids.

| Feature | Common Alpha-Amino Acid (e.g., Alanine) | Simple Dicarboxylic Acid (e.g., Adipic Acid) | 6-Aminohept-2-enedioic acid |

| Carbon Chain Length | Typically 2-6 carbons | Typically 2-8 carbons | 7 carbons |

| Amino Group Position | Alpha (C2) | Absent | C6 |

| Number of Carboxyl Groups | 1 | 2 | 2 |

| Unsaturation | Typically absent | Absent | Present (C2-C3) |

Significance of Substituted Amino Acid Derivatives in Organic and Biochemical Sciences

Substituted amino acid derivatives are crucial molecules in the fields of organic synthesis, biochemistry, and materials science. nih.gov These compounds, which are variations of the basic amino acid structure, offer a wide range of functionalities that can be exploited for various scientific purposes.

In organic synthesis, unnatural amino acids are used as versatile building blocks (synthons) for creating complex, biologically active molecules and peptidomimetic drugs. nih.gov The ability to introduce different functional groups (substituents) onto the amino acid scaffold allows chemists to fine-tune the steric and electronic properties of the target molecules.

In the biochemical sciences, amino acid derivatives play fundamental roles in virtually all biological processes. amerigoscientific.com They can act as neurotransmitters (e.g., gamma-aminobutyric acid, GABA, derived from glutamate), signaling molecules, and metabolic intermediates. amerigoscientific.compressbooks.pub Modifications to amino acids, such as phosphorylation or methylation, are key mechanisms for regulating protein function and gene expression. amerigoscientific.com The introduction of substituents can significantly alter the biological activity of a peptide or protein, leading to the development of new therapeutic agents. The versatility offered by these derivatives allows for the rapid creation of libraries of novel compounds for screening and drug discovery. nih.gov

The specific structure of 6-Aminohept-2-enedioic acid, with its spaced-out functional groups—two carboxylates, an amine, and a double bond—suggests it could be a target for creating unique polymers or as a molecular scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, which are important practical considerations in chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminohept-2-enedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c8-5(7(11)12)3-1-2-4-6(9)10;/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOJFGSDRKAURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Aminohept 2 Enedioic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Approaches for 6-Aminohept-2-enedioic Acid

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful strategy for the construction of complex molecules like 6-Aminohept-2-enedioic acid. While specific enzymatic routes to this exact molecule are not extensively documented in publicly available literature, general enzymatic strategies for the asymmetric synthesis of amino acids can be extrapolated.

Enzymes such as ammonia (B1221849) lyases, transaminases, and engineered enzymes from metabolic pathways could potentially be employed. For instance, a hypothetical chemoenzymatic route could involve the enzymatic amination of a corresponding keto-acid precursor. The high stereoselectivity of many enzymes could afford enantiomerically pure 6-Aminohept-2-enedioic acid, reducing the need for chiral resolutions. A patent related to the biosynthesis of cyclohexanone mentions 6-aminohept-2-enedioic acid as an intermediate in a proposed metabolic pathway, suggesting that enzymes capable of its synthesis exist in nature, although the specific enzymes and reaction conditions are not detailed.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Potential Reaction | Advantages |

| Ammonia Lyases | Stereoselective addition of ammonia to an unsaturated precursor | High stereoselectivity, atom economy |

| Transaminases | Conversion of a keto-diacid to the corresponding amino-diacid | High enantioselectivity, broad substrate scope with engineered variants |

| Engineered Oxidases/Reductases | Introduction of functional groups on a heptanedioic acid backbone | Regio- and stereocontrol |

Enantioselective and Diastereoselective Synthesis of 6-Aminohept-2-enedioic Acid

Achieving control over the stereochemistry at the C6 position is a critical aspect of synthesizing 6-Aminohept-2-enedioic acid. Various asymmetric synthesis strategies can be employed to this end.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 6-Aminohept-2-enedioic acid, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the amino group or the formation of the carbon backbone.

A plausible strategy would involve the use of a chiral glycine enolate equivalent, where the auxiliary directs the alkylation with a suitable electrophile to construct the heptenedioic acid backbone. Alternatively, an auxiliary could be used to direct a conjugate addition of a nitrogen nucleophile to an unsaturated precursor.

Asymmetric Catalysis in the Formation of 6-Aminohept-2-enedioic Acid

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of 6-Aminohept-2-enedioic acid, several catalytic asymmetric methods could be envisioned:

Asymmetric Hydrogenation: A prochiral enamine precursor could be asymmetrically hydrogenated using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium) to establish the stereocenter at the C6 position.

Catalytic Asymmetric Conjugate Addition: A chiral catalyst could mediate the conjugate addition of a nitrogen source to a suitable α,β-unsaturated ester precursor, directly installing the amino group with high enantioselectivity.

Asymmetric C-H Activation/Amination: Advanced methods involving the direct, enantioselective functionalization of a C-H bond at the C6 position of a heptenedioic acid derivative could provide a direct route to the target molecule.

Resolution Techniques for Racemic 6-Aminohept-2-enedioic Acid

When a synthetic route produces a racemic mixture of 6-Aminohept-2-enedioic acid, resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a pair of diastereomeric salts. nih.govresearchgate.net These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govresearchgate.net Subsequent removal of the resolving agent yields the separated enantiomers of 6-Aminohept-2-enedioic acid.

Table 2: Common Chiral Resolving Agents

| Resolving Agent Type | Examples |

| Chiral Bases | Brucine, strychnine, ephedrine |

| Chiral Acids | Tartaric acid, mandelic acid, camphorsulfonic acid |

Enzymatic Resolution: Enzymes can selectively act on one enantiomer of a racemic mixture. For example, an acylase could be used to selectively hydrolyze the N-acetyl derivative of one enantiomer of 6-Aminohept-2-enedioic acid, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.

Exploration of Classical Organic Synthesis Routes to 6-Aminohept-2-enedioic Acid Analogues

While advanced asymmetric methods are often preferred for their efficiency, classical organic synthesis routes remain valuable for their robustness and applicability to the synthesis of analogues.

Adaptations of the Gabriel Synthesis for 6-Aminohept-2-enedioic Acid Precursors

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. wikipedia.orgmasterorganicchemistry.com This method avoids the over-alkylation often seen with direct amination using ammonia. wikipedia.org

An adaptation of the Gabriel synthesis for a precursor to 6-Aminohept-2-enedioic acid would likely involve the following steps:

Starting Material: A suitable starting material would be a di-ester of a heptenedioic acid bearing a leaving group (e.g., a bromide) at the C6 position.

N-Alkylation: This precursor would be reacted with potassium phthalimide to form the corresponding N-alkylated phthalimide derivative via an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The phthalimide group would then be removed, typically by treatment with hydrazine (the Ing-Manske procedure) or by acidic hydrolysis, to liberate the primary amine. wikipedia.org

Deprotection: Finally, hydrolysis of the ester groups would yield 6-Aminohept-2-enedioic acid.

This method would produce the racemic product, which would then require resolution to obtain the individual enantiomers.

Modifications of the Strecker Synthesis for 6-Aminohept-2-enedioic Acid Frameworks

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.org The classical two-step process involves the reaction of a carbonyl compound with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. wikipedia.orgmasterorganicchemistry.com This versatile reaction can be adapted to produce a wide array of amino acids by varying the initial carbonyl compound. masterorganicchemistry.com

For the synthesis of the 6-aminohept-2-enedioic acid framework, a hypothetical precursor such as the diethyl ester of 6-oxohept-2-enedioic acid could serve as the starting ketone. The classical Strecker conditions would generate a racemic mixture of the target compound after hydrolysis.

However, modern applications frequently require enantiomerically pure amino acids, necessitating modifications to the original protocol. Asymmetric Strecker reactions have been developed to achieve this stereocontrol. These methods typically fall into two categories:

Use of Chiral Auxiliaries: A chiral amine, such as (S)-alpha-phenylethylamine, can be used in place of ammonia. This forms a chiral imine intermediate, which directs the cyanide attack to one face, leading to a diastereomeric mixture of α-aminonitriles that can be separated. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched amino acid. wikipedia.orgnih.gov

Use of Chiral Catalysts: The development of chiral catalysts allows for the direct enantioselective addition of cyanide to an achiral imine. Catalysts based on thiourea, amidothiourea, or metal complexes have been successfully employed to produce α-amino acids with high enantiomeric excess. wikipedia.orgnih.gov This approach is often more efficient as it avoids the need for stoichiometric amounts of a chiral auxiliary. nih.gov

Table 1: Comparison of Strecker Synthesis Approaches for a Hypothetical 6-Oxohept-2-enedioic Acid Derivative

| Feature | Classical Strecker Synthesis | Asymmetric Strecker (Catalytic) |

|---|---|---|

| Starting Ketone | Diethyl 6-oxohept-2-enedioate | Diethyl 6-oxohept-2-enedioate |

| Nitrogen Source | Ammonia (NH₃) | N-Benzhydryl imine (pre-formed) |

| Cyanide Source | KCN or HCN | Trimethylsilyl cyanide (TMSCN) |

| Key Reagent | None (Stoichiometric) | Chiral Thiourea Catalyst (Substoichiometric) |

| Intermediate | Racemic α-aminonitrile | Enantioenriched α-aminonitrile |

| Product | Racemic 6-Aminohept-2-enedioic acid | Enantiomerically enriched 6-Aminohept-2-enedioic acid |

| Stereocontrol | None | High (via chiral catalyst) |

Amidomalonate Synthesis for the Hept-2-enedioic Acid Core

The amidomalonate synthesis is another robust and widely used method for preparing α-amino acids, functioning as a variation of the malonic ester synthesis. libretexts.orglibretexts.org This pathway begins with diethyl acetamidomalonate, which contains a protected amino group and two ester functionalities attached to a central, acidic carbon. fiveable.me

The synthesis proceeds through the following key steps:

Deprotonation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl acetamidomalonate, forming a nucleophilic enolate. libretexts.org

Alkylation: The enolate is then alkylated via an SN2 reaction with an appropriate alkyl halide. To construct the hept-2-enedioic acid core, a suitable electrophile would be a derivative of a 5-carbon chain containing the alkene and a terminal ester, such as ethyl 5-bromopent-2-enoate.

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is subjected to acidic hydrolysis. This step serves three purposes: it hydrolyzes both of the malonate esters to carboxylic acids, cleaves the acetamido protecting group to reveal the primary amine, and triggers the decarboxylation of the geminal diacid, yielding the final α-amino acid. openstax.org

This method is highly versatile, as the final amino acid structure is determined by the choice of the alkyl halide used in the alkylation step. libretexts.org

Table 2: Key Stages in the Amidomalonate Synthesis of 6-Aminohept-2-enedioic Acid

| Stage | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Enolate Formation | Diethyl acetamidomalonate, Sodium ethoxide (NaOEt) in Ethanol | Nucleophilic enolate of diethyl acetamidomalonate |

| Alkylation | Ethyl 5-bromopent-2-enoate | Diethyl 2-acetamido-2-(5-ethoxycarbonylpent-3-en-1-yl)malonate |

| Hydrolysis & Decarboxylation | Aqueous acid (e.g., HCl), Heat | 6-Aminohept-2-enedioic acid |

Emerging Catalytic Strategies in 6-Aminohept-2-enedioic Acid Synthesis

Direct Amination Methodologies Applied to Hept-2-enedioic Acid Structures

Direct amination strategies offer a more atom-economical route to amines by directly converting C-H or C-O bonds into C-N bonds, often bypassing the need for pre-functionalized substrates. Reductive amination is a prominent example, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This method is widely used in both laboratory and industrial settings due to its efficiency and often mild reaction conditions. wikipedia.orgacsgcipr.org

For the synthesis of 6-aminohept-2-enedioic acid, a suitable precursor like 6-oxohept-2-enedioic acid could be directly converted to the target amino acid. The process involves two key transformations in one pot:

Imine Formation: The ketone reacts with an ammonia source to form an imine intermediate. libretexts.org

Reduction: A reducing agent present in the mixture reduces the imine to the corresponding amine. libretexts.org

A variety of reducing agents can be employed, with selectivity being a key consideration. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they readily reduce the protonated imine intermediate but are slow to reduce the initial ketone, preventing the formation of alcohol side products. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is another powerful and green alternative. acsgcipr.org Asymmetric versions of this reaction, using chiral catalysts, can provide direct access to enantiomerically pure amino acids from α-keto acids. openstax.orgrsc.org

Table 3: Comparison of Potential Reductive Amination Systems

| Catalytic System | Reducing Agent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Hydride Reagents | NaBH₃CN, NaBH(OAc)₃ | Mildly acidic (pH 4-6), Methanol | High selectivity for imine, Operational simplicity | Stoichiometric waste (boron salts), Toxicity of cyanide source |

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂, or Raney Ni catalyst | High atom economy, "Green" reductant (H₂) | Requires pressure equipment, Potential for alkene reduction |

| Asymmetric Catalysis | H₂ or Hantzsch ester | Chiral Rhodium or Iridium complexes | Direct synthesis of chiral amines | Catalyst cost and sensitivity |

Metal-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex carbon skeletons from simpler, readily available building blocks. These reactions, which include well-known transformations like the Suzuki, Heck, and Sonogashira couplings, offer high efficiency and functional group tolerance.

A convergent approach to the 6-aminohept-2-enedioic acid skeleton could involve a decarboxylative cross-coupling reaction. This modern strategy uses carboxylic acids, which are often inexpensive and stable, as coupling partners in place of traditional organometallic reagents. wikipedia.orgruhr-uni-bochum.de The reaction involves the coupling of a carboxylic acid with an organic halide, driven by the loss of CO₂, to form a new C-C bond. wikipedia.org

A hypothetical strategy could involve:

Fragment 1: A protected amino acid derivative, such as N-Boc-allylglycine.

Fragment 2: An unsaturated halide, such as ethyl 4-bromobut-2-enoate.

A palladium or copper catalyst could potentially facilitate the coupling of these two fragments to assemble the seven-carbon backbone. Decarboxylative couplings are an area of active research, with catalysts based on palladium, copper, silver, and nickel being developed to expand the scope and utility of these transformations. acs.orgresearchgate.net This approach avoids the preparation of sensitive organometallic reagents and utilizes abundant carboxylic acids as substrates. ruhr-uni-bochum.de

Table 4: Hypothetical Metal-Catalyzed Decarboxylative Coupling Strategy

| Component | Example Structure | Role in Reaction |

|---|---|---|

| Carboxylic Acid Substrate | N-Boc-2-vinylglycine | C(sp³)-nucleophile precursor |

| Halide Coupling Partner | Ethyl 4-bromocrotonate | Electrophile |

| Catalyst System | Palladium(II) acetate / Ligand | Facilitates oxidative addition and reductive elimination |

| Base / Additive | Silver Carbonate (Ag₂CO₃) | Promotes decarboxylation and acts as an oxidant |

| Product Skeleton | Protected 6-Aminohept-2-enedioic acid ester | Assembled C7 backbone |

Considerations for Green Chemistry in 6-Aminohept-2-enedioic Acid Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of its twelve principles to the synthesis of 6-aminohept-2-enedioic acid can guide the selection of more sustainable and efficient methodologies. acs.org

Key principles relevant to this synthesis include:

Atom Economy: This principle favors reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic methods like direct amination or cross-coupling reactions often exhibit higher atom economy than classical stoichiometric methods like the Strecker or amidomalonate syntheses, which may involve protecting groups and generate significant salt byproducts. nih.gov For example, the Diels-Alder reaction is a classic example of a reaction with 100% atom economy. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com The shift from stoichiometric reducing agents (e.g., NaBH₃CN) to catalytic hydrogenation (e.g., H₂/Pd/C) in reductive amination is a prime example of this principle in action.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups (e.g., the acetamido group in the amidomalonate synthesis), should be avoided as it requires additional reagents and generates waste. sigmaaldrich.comacs.org Direct C-H amination or enzymatic approaches are attractive alternatives that can eliminate the need for protection-deprotection steps.

Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents constitute a major portion of the waste in chemical processes. skpharmteco.comgappeptides.com Efforts should be made to replace hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran, or to design solvent-free reaction conditions.

Table 5: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Method | Key Green Advantage | Key Green Disadvantage |

|---|---|---|

| Strecker Synthesis | Convergent, uses simple starting materials. | Use of highly toxic cyanide; poor atom economy in the hydrolysis step. |

| Amidomalonate Synthesis | Versatile and well-established. | Requires protecting groups (violates "Reduce Derivatives"); generates stoichiometric salt waste. |

| Direct Reductive Amination | High atom economy; can be performed catalytically. | Stoichiometric hydride reagents generate waste; catalytic hydrogenation requires pressure. |

| Metal-Catalyzed Coupling | High efficiency and convergence. | Use of expensive and potentially toxic heavy metal catalysts; catalyst/ligand removal can be difficult. |

Chemical Reactivity and Mechanistic Investigations of 6 Aminohept 2 Enedioic Acid

Reactions of the Amino Functionality in 6-Aminohept-2-enedioic Acid

The primary amino group in 6-Aminohept-2-enedioic acid is a nucleophilic center and is expected to undergo reactions typical of primary amines. In its hydrochloride salt form, the amino group is protonated to an ammonium (B1175870) ion, which is not nucleophilic. Therefore, for the amino group to react, it must be deprotonated, typically by the addition of a base.

Acylation and Protection Strategies

Detailed experimental studies on the acylation of 6-Aminohept-2-enedioic acid are not readily found in the scientific literature. However, based on the general principles of organic chemistry, the primary amino group is expected to be readily acylated.

Acylation Reactions

Acylation of the amino group would involve its reaction with acylating agents such as acyl chlorides, acid anhydrides, or activated esters to form an amide bond. The reaction typically requires a base to neutralize the acid byproduct and to deprotonate the ammonium salt.

Table 1: Potential Acylation Reactions of 6-Aminohept-2-enedioic Acid

| Acylating Agent | Expected Product |

|---|---|

| Acetyl chloride | 6-(Acetylamino)hept-2-enedioic acid |

| Acetic anhydride | 6-(Acetylamino)hept-2-enedioic acid |

The mechanism would involve the nucleophilic attack of the lone pair of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Protection Strategies

Given the presence of multiple reactive sites, selective protection of the amino group would be a crucial step in any multi-step synthesis involving this compound. Common protecting groups for amines that could theoretically be employed include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 2: Potential Amino-Protecting Groups for 6-Aminohept-2-enedioic Acid

| Protecting Group Reagent | Protected Product |

|---|---|

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 6-((tert-butoxycarbonyl)amino)hept-2-enedioic acid |

These protecting groups can be introduced under basic conditions and are stable to a variety of reaction conditions, yet can be removed selectively when needed.

Amination and Derivatization Reactions

Specific studies on the amination and further derivatization of the amino group of 6-Aminohept-2-enedioic acid are scarce. Nevertheless, the primary amino group is expected to undergo a range of reactions typical for this functionality.

Reductive Amination

The primary amino group could potentially be further alkylated via reductive amination. This would involve the reaction with an aldehyde or a ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary or tertiary amine.

Other Derivatization Reactions

The amino group could also serve as a nucleophile in other reactions, such as Michael additions to α,β-unsaturated carbonyl compounds or nucleophilic aromatic substitution reactions with activated aryl halides.

Transformations Involving the Carboxylic Acid Moieties of 6-Aminohept-2-enedioic Acid

6-Aminohept-2-enedioic acid possesses two carboxylic acid groups, one of which is part of an α,β-unsaturated system. These groups are expected to undergo reactions characteristic of carboxylic acids.

Esterification and Amidation Reactions

While specific literature on the esterification and amidation of 6-Aminohept-2-enedioic acid is limited, these are fundamental reactions of carboxylic acids.

Esterification

The carboxylic acid groups can be converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). Due to the presence of two carboxylic acid groups, mono- or di-esters could be formed depending on the reaction conditions and stoichiometry of the alcohol.

Table 3: Potential Esterification Products of 6-Aminohept-2-enedioic Acid

| Alcohol | Potential Products |

|---|---|

| Methanol | Methyl 6-amino-7-methoxy-7-oxohept-2-enoate (di-ester) or mono-esters |

The α,β-unsaturated carboxylic acid may exhibit different reactivity compared to the saturated one, potentially allowing for selective esterification under carefully controlled conditions.

Amidation

Similarly, the carboxylic acid groups can be converted to amides by reaction with amines, typically in the presence of a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) to activate the carboxyl group.

Table 4: Potential Amidation Products of 6-Aminohept-2-enedioic Acid

| Amine | Potential Products |

|---|---|

| Ammonia (B1221849) | 6-Aminohept-2-enedioamide (di-amide) or mono-amides |

Decarboxylation Pathways

There is no specific information available on the decarboxylation of 6-Aminohept-2-enedioic acid. However, the decarboxylation of α,β-unsaturated carboxylic acids can occur under certain conditions, often requiring heat. The presence of the second carboxylic acid and the amino group may influence the stability and the conditions required for decarboxylation.

Reactivity of the Alkene Moiety (C2-C3 Double Bond) in 6-Aminohept-2-enedioic Acid

The carbon-carbon double bond in 6-Aminohept-2-enedioic acid is part of an α,β-unsaturated carbonyl system, which confers specific reactivity to it.

Electrophilic Addition

The double bond can undergo electrophilic addition reactions. For example, hydrogenation with a metal catalyst (e.g., Pd/C) would be expected to reduce the double bond to a single bond, yielding 6-aminoheptanedioic acid. Halogenation with reagents like Br₂ would also be expected to occur.

Conjugate Addition (Michael Addition)

Due to the conjugation with the carboxylic acid group, the double bond is electron-deficient and susceptible to nucleophilic attack at the β-carbon (C3). This is known as a conjugate or Michael addition. A variety of nucleophiles, including amines, thiols, and carbanions, could potentially add to the double bond.

Table 5: Potential Conjugate Addition Reactions

| Nucleophile | Expected Product |

|---|---|

| A secondary amine (e.g., diethylamine) | 6-Amino-3-(diethylamino)heptanedioic acid |

The reactivity of the alkene moiety provides a pathway for further functionalization of the carbon skeleton of 6-Aminohept-2-enedioic acid.

While dedicated research on the chemical reactivity of 6-Aminohept-2-enedioic acid;hydrochloride is not widely published, a theoretical understanding of its chemical behavior can be derived from the fundamental principles of organic chemistry. The presence of a primary amino group, two carboxylic acid moieties, and a conjugated double bond suggests a rich and varied chemistry, offering multiple avenues for derivatization and transformation. Experimental validation of these predicted reactivities would be necessary to fully elucidate the chemical profile of this interesting multifunctional molecule.

Hydrogenation and Reduction Processes

The carbon-carbon double bond in 6-aminohept-2-enedioic acid is susceptible to catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, to yield the corresponding saturated 6-aminoheptanedioic acid. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond.

The general mechanism for the hydrogenation of an unsaturated fatty acid involves the adsorption of both the alkene and hydrogen onto the catalyst surface. aocs.org This is followed by the stepwise addition of hydrogen atoms to the double bond, leading to the saturated product. aocs.org In the context of α,β-unsaturated carbonyl compounds, the C=C bond is generally reduced selectively over the carbonyl group under standard hydrogenation conditions (e.g., Pd/C, H₂). libretexts.org The reduction of both the alkene and the carboxylic acid groups would require more forcing conditions or specific reducing agents. For instance, the reduction of carboxylic acids to alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would also reduce the double bond.

Table 1: Predicted Hydrogenation Products of 6-Aminohept-2-enedioic Acid under Various Conditions

| Reagent/Catalyst | Conditions | Predicted Major Product |

| H₂, Pd/C | Room Temperature, 1 atm | 6-Aminoheptanedioic acid |

| NaBH₄, MeOH | Room Temperature | No reaction with C=C or COOH |

| LiAlH₄, then H₃O⁺ | Reflux in THF | 6-Aminoheptane-1,7-diol |

This table is based on general principles of organic chemistry, as specific experimental data for this compound was not found.

Electrophilic and Nucleophilic Additions

The conjugated system in 6-aminohept-2-enedioic acid allows for both electrophilic and nucleophilic addition reactions at the C=C double bond.

Electrophilic Addition: In an electrophilic addition, an electrophile is attacked by the electron-rich π-bond of the alkene. studymind.co.uk For α,β-unsaturated carbonyl compounds, the carbonyl group is electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene. numberanalytics.com When the reaction does occur, the regioselectivity is influenced by the stability of the intermediate carbocation. The protonation of the carbonyl oxygen can further activate the β-carbon for nucleophilic attack, but in the context of electrophilic addition to the double bond, the reaction is generally less facile than for isolated alkenes.

Nucleophilic Addition (Conjugate Addition): Nucleophilic addition to the β-carbon of the α,β-unsaturated system, also known as conjugate or Michael addition, is a characteristic reaction for this class of compounds. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles. everyscience.comopenstax.orglibretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate. masterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonates), can participate in Michael additions. wikipedia.orgorganic-chemistry.org For instance, the reaction with a primary or secondary amine would be expected to yield a β-amino acid derivative. openstax.org

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate at the α-carbon. masterorganicchemistry.com

Table 2: Potential Nucleophilic Addition Reactions with 6-Aminohept-2-enedioic Acid

| Nucleophile | Reagent Example | Predicted Product Type |

| Amine | R₂NH | 3-(Dialkylamino)-6-aminoheptanedioic acid |

| Thiol | RSH | 3-(Alkylthio)-6-aminoheptanedioic acid |

| Enolate | Diethyl malonate, NaOEt | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-6-aminoheptanedioic acid |

This table presents hypothetical products based on the principles of Michael addition, as specific experimental data for this compound was not found.

Cycloaddition Reactions

The double bond in 6-aminohept-2-enedioic acid can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. nih.gov The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid at the C1 position of the target molecule. Therefore, 6-aminohept-2-enedioic acid would be expected to react with electron-rich dienes. The stereochemistry of the substituents on the dienophile is retained in the product. nih.gov

Furthermore, the amino group, if not protonated, could potentially influence cycloaddition reactions. For instance, enamines (vinylogous amines) are known to participate in various cycloaddition reactions. acs.org While the amino group in 6-aminohept-2-enedioic acid is not directly attached to the double bond, its electronic influence, especially in intramolecular cyclizations, cannot be entirely ruled out without specific experimental studies. The molecule could also potentially undergo 1,3-dipolar cycloadditions with suitable 1,3-dipoles. libretexts.org

Investigating the Influence of the Hydrochloride Salt on Reactivity

The hydrochloride salt of 6-aminohept-2-enedioic acid exists with the primary amino group protonated as an ammonium cation (-NH₃⁺). This positive charge has a significant electron-withdrawing effect, which can be transmitted through the carbon chain via inductive and field effects.

The ammonium group is a strong electron-w-ithdrawing group due to the positive charge on the nitrogen atom. reddit.com This effect is expected to decrease the electron density of the entire molecule, including the α,β-unsaturated system. The inductive effect is the polarization of σ-bonds, which diminishes with distance. quora.com However, even at the C6 position, a discernible effect on the C2=C3 double bond is plausible.

This electron-withdrawing influence of the -NH₃⁺ group would be expected to have the following consequences on reactivity:

Electrophilic Addition: The electron-withdrawing nature of the ammonium group would further deactivate the double bond towards electrophilic attack. The already electron-poor conjugated system becomes even less nucleophilic, making reactions with electrophiles less favorable. numberanalytics.com

Nucleophilic Addition: Conversely, the electron-withdrawing effect of the -NH₃⁺ group should enhance the electrophilicity of the β-carbon (C3), making the molecule more susceptible to nucleophilic attack in a Michael-type addition. everyscience.comyoutube.com By pulling electron density away from the conjugated system, the partial positive charge on the β-carbon is intensified, which should increase the rate and yield of conjugate additions.

Cycloaddition Reactions: As a dienophile in a Diels-Alder reaction, the increased electron-withdrawing character of the molecule due to the ammonium group would likely increase its reactivity towards electron-rich dienes.

Advanced Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Aminohept-2-enedioic Acid

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Aminohept-2-enedioic acid hydrochloride, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The anticipated proton signals would correspond to the methine protons of the alkene, the alpha-amino methine proton, and the methylene protons of the aliphatic chain. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between adjacent protons.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carboxylic acid carbons, the two olefinic carbons, the alpha-amino carbon, and the methylene carbons. The chemical shifts of these carbons would provide critical information for the structural assignment.

Hypothetical ¹H NMR Data for 6-Aminohept-2-enedioic acid hydrochloride

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | |||

| H-3 | |||

| H-4 | |||

| H-5 | |||

| H-6 |

Hypothetical ¹³C NMR Data for 6-Aminohept-2-enedioic acid hydrochloride

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | |

| C-2 | |

| C-3 | |

| C-4 | |

| C-5 | |

| C-6 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton spin systems throughout the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different spin systems and confirming the positions of the functional groups.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of 6-Aminohept-2-enedioic acid. This would allow for the calculation of its elemental formula, confirming the expected composition of C₇H₁₁NO₄ for the free base.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable information about the structure of the molecule. Characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃), would be expected and would help to confirm the presence and location of the carboxylic acid and amino functional groups.

Hypothetical MS/MS Fragmentation Data for 6-Aminohept-2-enedioic acid

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | ||

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of 6-Aminohept-2-enedioic acid hydrochloride would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid groups.

N-H stretching of the ammonium (B1175870) group.

C=O stretching of the carboxylic acid groups.

C=C stretching of the alkene.

C-N stretching of the amino group.

C-H stretching and bending of the aliphatic chain.

Hypothetical Vibrational Spectroscopy Data for 6-Aminohept-2-enedioic acid hydrochloride

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ||

| N-H stretch (Ammonium) | ||

| C=O stretch (Carboxylic Acid) | ||

| C=C stretch (Alkene) |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Electronic absorption spectroscopy is a technique that provides information about the electronic transitions within a molecule. For 6-Aminohept-2-enedioic acid hydrochloride, which contains a carbon-carbon double bond (a chromophore), one would expect to observe absorption bands in the ultraviolet-visible region of the electromagnetic spectrum. The position and intensity of these bands are characteristic of the molecule's electronic structure.

As 6-Aminohept-2-enedioic acid possesses a chiral center at the sixth carbon atom, Circular Dichroism (CD) spectroscopy would be an invaluable tool for probing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.

Despite the theoretical applicability of these techniques, there is currently no publicly available experimental data on the electronic absorption or circular dichroism spectra of 6-Aminohept-2-enedioic acid hydrochloride. Detailed research findings, including data on molar absorptivity (ε) and differential absorption (Δε), remain to be determined and published.

Table 1: Hypothetical Electronic Absorption and Circular Dichroism Data

| Spectroscopic Technique | Parameter | Wavelength (nm) | Value |

| Electronic Absorption | λmax | Not Available | Not Available |

| Molar Absorptivity (ε) | Not Available | Not Available | |

| Circular Dichroism | λmax | Not Available | Not Available |

| Molar Ellipticity ([θ]) | Not Available | Not Available | |

| Note: This table is for illustrative purposes only, as no experimental data has been found in the scientific literature. |

X-ray Crystallography Studies of 6-Aminohept-2-enedioic Acid Hydrochloride

The process would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern would then be used to solve the crystal structure.

A comprehensive search of crystallographic databases and the scientific literature indicates that no single-crystal X-ray diffraction studies have been reported for 6-Aminohept-2-enedioic acid hydrochloride. Consequently, critical crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Note: This table is for illustrative purposes only, as no experimental data has been found in the scientific literature. |

Computational and Theoretical Chemistry of 6 Aminohept 2 Enedioic Acid

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR, IR):Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.nih.gov

NMR (Nuclear Magnetic Resonance): Calculations can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

IR (Infrared): Theoretical IR spectroscopy can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an experimental IR spectrum. This helps in identifying the functional groups present in the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects:Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.mdpi.com

Conformational Sampling: For a flexible molecule like 6-Aminohept-2-enedioic acid hydrochloride, MD simulations can explore the different possible conformations and their relative energies.

Solvation Effects: MD simulations can also model the interaction of the compound with solvent molecules, providing insights into its solubility and behavior in solution. unifi.it

In Silico Modeling of Molecular Recognition and Interactions:This involves using computational methods to study how a molecule interacts with other molecules.researchgate.netFor 6-Aminohept-2-enedioic acid hydrochloride, this could involve modeling its interaction with other small molecules or macromolecules to understand the non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern these interactions.

Without access to peer-reviewed studies that have performed these specific calculations for 6-Aminohept-2-enedioic acid hydrochloride, any attempt to provide data tables and detailed research findings would be unfounded. The scientific community relies on the publication and peer review process to validate such computational results. Should such research become available in the future, a detailed and accurate article could then be composed.

Biochemical Interactions and Metabolic Pathway Research of 6 Aminohept 2 Enedioic Acid

Investigations into Enzymatic Transformations and Substrate Specificity for Enzymes Acting on Amino Acids or Dicarboxylic Acids

There are currently no studies documenting the interaction of 6-Aminohept-2-enedioic acid hydrochloride with any enzymes. Research in this area would be required to determine if it can act as a substrate for enzymes that typically process amino acids or dicarboxylic acids. Such investigations would involve screening a variety of enzymes, including but not limited to:

Transaminases (Aminotransferases): To determine if the amino group can be transferred.

Dehydrogenases: To investigate potential oxidation at various points in the carbon skeleton.

Decarboxylases: To assess if either of the carboxylic acid groups can be removed.

Enzymes of beta-oxidation: To see if the dicarboxylic acid structure can enter fatty acid breakdown pathways.

A hypothetical data table for such future research is presented below.

| Enzyme Class | Specific Enzyme Example | Predicted Transformation | Status |

| Aminotransferases | Alanine aminotransferase (ALT) | Transfer of the amino group to α-ketoglutarate | Not Investigated |

| Dehydrogenases | Glutamate dehydrogenase (GDH) | Oxidative deamination of the amino group | Not Investigated |

| Isomerases | Enoyl-CoA isomerase | Isomerization of the double bond | Not Investigated |

Exploration of 6-Aminohept-2-enedioic Acid as an Analog or Inhibitor in Known Metabolic Pathways

Given the absence of direct research, the potential for 6-Aminohept-2-enedioic acid to act as an analog or inhibitor in metabolic pathways remains purely speculative.

Interaction with Enzymes of Amino Acid Metabolism

No studies have been published that explore the role of 6-Aminohept-2-enedioic acid as an analog of natural amino acids or as an inhibitor of enzymes involved in their metabolism. Its structure, which combines features of amino acids and dicarboxylic acids, makes it a candidate for such interactions, but this has not been experimentally verified.

Potential Involvement in Fatty Acid Oxidation-Related Pathways (considering the enedioic acid motif)

The unsaturated dicarboxylic acid structure ("enedioic acid motif") suggests a potential interaction with the enzymes of fatty acid oxidation. However, there is no published research to indicate whether it can be recognized by the enzymes of β-oxidation or other lipid metabolism pathways, either as a substrate, an intermediate, or an inhibitor.

A hypothetical data table for future research on its inhibitory potential is presented below.

| Metabolic Pathway | Target Enzyme | Potential Mode of Action | Status |

| Amino Acid Metabolism | Aspartate aminotransferase | Competitive Inhibition | Not Investigated |

| Fatty Acid Oxidation | Acyl-CoA Dehydrogenase | Substrate Analog Inhibition | Not Investigated |

| Urea Cycle | Argininosuccinate Lyase | Non-competitive Inhibition | Not Investigated |

Studies on Cellular Uptake and Transport Mechanisms

The mechanisms by which 6-Aminohept-2-enedioic acid might enter a cell are unknown. No studies have been conducted to identify if it utilizes existing amino acid or dicarboxylate transporters, or if it can diffuse across cellular membranes. Research would be needed to determine the kinetics and specificity of its transport.

Elucidation of Potential Biosynthetic Routes to 6-Aminohept-2-enedioic Acid (if naturally occurring)

There is no evidence to suggest that 6-Aminohept-2-enedioic acid is a naturally occurring compound. Consequently, no biosynthetic pathways have been proposed or investigated. Its presence in biological systems has not been reported in the available literature.

Applications of 6 Aminohept 2 Enedioic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Natural Product Synthesis

There is no available scientific literature that documents the use of 6-Aminohept-2-enedioic acid or its hydrochloride salt as a chiral building block in the total synthesis of complex natural products. Research in this area often focuses on readily available amino acids or more established synthetic intermediates.

Role in the Construction of Non-Canonical Peptides and Peptidomimetics

No published studies were identified that describe the incorporation of 6-Aminohept-2-enedioic acid into non-canonical peptides or its use in the development of peptidomimetics. The field of non-canonical peptides is extensive, but the application of this specific amino acid has not been reported.

Precursor for the Synthesis of Novel Heterocyclic Systems

A search of chemical synthesis literature did not yield any examples of 6-Aminohept-2-enedioic acid;hydrochloride being utilized as a precursor for the construction of novel heterocyclic systems.

Exploration in Polymer and Material Science as a Monomer Component

There are no research articles or patents that describe the exploration or use of 6-Aminohept-2-enedioic acid as a monomer component in the synthesis of polymers or new materials. One patent mentions the compound as a theoretical intermediate in a biosynthetic pathway to produce cyclohexanone, a precursor for nylon, but does not detail its use as a direct monomer in polymerization. google.com

Design and Synthesis of Probes for Chemical Biology Research

No literature has been found that reports the design, synthesis, or application of chemical biology probes derived from this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Aminohept-2-enedioic acid;hydrochloride and its derivatives is likely to move beyond traditional multi-step procedures, focusing on efficiency, stereocontrol, and sustainability.

Key Research Thrusts:

Biocatalytic Routes: A significant area for development involves the use of enzymes to construct the molecule's backbone. symeres.com Engineered enzymes, such as aminotransferases or ammonia (B1221849) lyases, could be employed for the stereoselective introduction of the amino group. Biocatalysis offers the advantage of mild reaction conditions and high stereospecificity, which is crucial for producing enantiomerically pure compounds. symeres.com

Multicomponent Reactions (MCRs): Designing a one-pot synthesis using MCRs would represent a major advancement in efficiency. researchgate.netresearchgate.net An MCR approach could potentially assemble the carbon skeleton and introduce the necessary functional groups in a single, convergent step, drastically reducing waste and purification efforts. researchgate.net

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of carbon-hydrogen bonds could provide novel pathways to this molecule. mdpi.com For instance, a precursor molecule could be selectively functionalized at different positions to introduce the amino and carboxyl groups, offering a more atom-economical approach compared to classical methods that rely on pre-functionalized starting materials. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. symeres.com | Enzyme discovery and engineering, substrate scope limitations. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to derivatives. researchgate.net | Discovery of suitable reaction conditions, control of selectivity. |

| C-H Functionalization | Reduced number of synthetic steps, access to novel derivatives. mdpi.com | Achieving high regioselectivity and stereoselectivity. |

Deeper Mechanistic Understanding of Key Reactions

The presence of multiple reactive sites—an alkene, two carboxylic acids, and an amine—within this compound invites a deeper investigation into its chemical behavior.

Areas for Mechanistic Study:

Intramolecular Cyclization: The interaction between the distal amino group and the α,β-unsaturated dicarboxylic acid system could lead to interesting intramolecular reactions. libretexts.org Under specific conditions, this could facilitate the formation of novel heterocyclic structures, such as substituted piperidines or lactams. Understanding the kinetics and thermodynamics of these potential cyclization pathways is a key area for future research.

Reactivity of the Unsaturated System: The electron-withdrawing nature of the adjacent carboxylic acid group activates the double bond for nucleophilic conjugate addition. ncert.nic.in Detailed mechanistic studies could explore the stereoselectivity of additions to this double bond, providing fundamental insights that could be leveraged in synthetic applications. libretexts.org

Polymerization Potential: As a dicarboxylic acid, this compound is a potential monomer for creating polyesters and polyamides. nih.gov Mechanistic studies into its polymerization behavior, both with itself and with other monomers, would be crucial for developing new biodegradable polymers with unique properties derived from the pendant amino group and the backbone unsaturation. nih.govnih.gov

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be crucial for accelerating research into this compound. jddhs.comjddhs.com

Prospective Integrated Strategies:

Predictive Modeling of Properties: Computational tools like Density Functional Theory (DFT) can be used to predict the compound's structural, electronic, and spectroscopic properties. This can guide experimental efforts by, for example, predicting the most likely sites for chemical reactions or the conformational preferences of the molecule.

Enzyme Active Site Modeling: When exploring biocatalytic syntheses, computational docking and molecular dynamics simulations can model how the substrate or its precursors fit into an enzyme's active site. nih.gov This can help in selecting or engineering enzymes with the desired activity and selectivity, reducing the need for extensive experimental screening. nih.govmdpi.com

Reaction Pathway Analysis: For complex chemical transformations, computational chemistry can map out potential reaction pathways and their associated energy barriers. ua.es This is particularly valuable for understanding selectivity in competitive reaction pathways, such as distinguishing between intramolecular cyclization and intermolecular polymerization.

Expansion of Biochemical System Research (e.g., enzyme evolution studies)

As a non-proteinogenic amino acid, this compound is an ideal candidate for use in biochemical and synthetic biology research.

Future Biochemical Research:

Genetic Code Expansion: One of the most exciting future avenues is the site-specific incorporation of this compound into proteins using genetic code expansion techniques. acs.orgnih.gov This would introduce a unique, reactive, and bifunctional handle into a protein's structure. The unsaturated dicarboxylic acid moiety could be used for subsequent chemical modifications or to introduce a metal-binding site, creating artificial metalloenzymes. acs.org

Directed Evolution of Enzymes: The development of enzymes that can specifically recognize and utilize this compound is a significant research goal. acs.org Using directed evolution, aminoacyl-tRNA synthetases could be evolved to selectively charge a tRNA with this unnatural amino acid, enabling its efficient incorporation into proteins in vivo. nih.govfredhutch.org This would open the door to creating novel biopolymers and proteins with tailored functions. nih.govdocumentsdelivered.com

Discovery of Undiscovered Chemical Reactivity and Transformations

The unique arrangement of functional groups in this compound suggests the potential for novel chemical reactivity that has yet to be explored.

Unexplored Chemical Potential:

Bifunctional Catalysis: The presence of both an acidic (carboxylic acid) and a basic (amine) group within the same molecule raises the possibility of it acting as a bifunctional organocatalyst for certain chemical reactions.

Proximity-Induced Reactivity: The molecule could be used as a scaffold to bring two other molecules into close proximity, facilitating a reaction between them. researchgate.netnih.gov This concept is central to the development of molecular glues and bifunctional molecules that can induce protein-protein interactions or degradation. wuxibiology.com

Tandem Reactions: The conjugated system of the α,β-unsaturated dicarboxylic acid could participate in tandem reaction sequences, where an initial conjugate addition is followed by an intramolecular cyclization or another transformation, leading to complex molecular architectures in a single operation.

Advanced Applications in Synthetic Method Development

Beyond its own synthesis and reactivity, this compound can serve as a versatile building block in the development of new synthetic methods.

Potential Roles in Synthesis:

Scaffold for Asymmetric Catalysis: The chiral center and multiple functional groups could be used to synthesize novel ligands for asymmetric metal catalysis or as a scaffold for new organocatalysts.

Building Block for Complex Molecules: Its rigid, unsaturated backbone and multiple functionalization points make it an attractive starting material for the synthesis of complex natural products or pharmaceutically relevant scaffolds. rsc.org The defined stereochemistry and functionality can be used to control the architecture of larger, more complex molecules.

Development of Novel Peptidomimetics: Incorporation of this constrained, unsaturated amino acid into peptides could lead to peptidomimetics with enhanced stability against proteolysis and well-defined secondary structures, which is of high interest in drug discovery. illinois.edu

Q & A

Q. What experimental designs address batch-to-batch variability in large-scale synthesis?

- Methodological Answer: Quality-by-design (QbD) approaches with critical process parameters (CPPs) identified via Plackett-Burman screening. PAT tools (e.g., in-line FTIR) monitor reaction progress. Statistical analysis (e.g., ANOVA) validates consistency in purity (>98%) and yield .

Q. How can contradictory data on mitochondrial toxicity be reconciled?

- Methodological Answer:

- Mechanistic Studies : Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in treated cells.

- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., TCA cycle, apoptosis) .

- Species-Specific Models : Compare rodent vs. human primary cell responses to extrapolate relevance .

Key Considerations for Experimental Design

- Contradiction Analysis : Use meta-analyses to integrate heterogeneous data (e.g., biological activity across cell lines) .

- Green Chemistry : Prioritize aqueous solvents and biocatalysts to align with sustainability goals .

- Regulatory Compliance : Follow ICH guidelines for stability testing (Q1A) and impurity profiling (Q3B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.